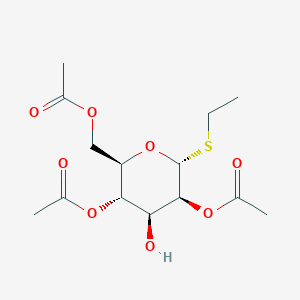
4-Methylpyridine-3-carboximidamide hydrochloride
Übersicht
Beschreibung
4-Methylpyridine-3-carboximidamide hydrochloride, also known as N-methylpyridine-3-carboximidamide hydrochloride, is a chemical compound with the molecular formula C7H9N3.HCl . It has a molecular weight of 171.63 g/mol . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of 4-Methylpyridine-3-carboximidamide hydrochloride consists of a pyridine ring substituted with a methyl group and a carboximidamide group . The InChI code for this compound is 1S/C7H9N3.ClH/c1-9-7(8)6-3-2-4-10-5-6;/h2-5H,1H3,(H2,8,9);1H .Physical And Chemical Properties Analysis
4-Methylpyridine-3-carboximidamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 171.63 g/mol . .Wissenschaftliche Forschungsanwendungen
Copper Recovery from Chloride Solutions
Hydrophobic N′-alkyloxypyridinecarboximidamides, such as 4-Methylpyridine-3-carboximidamide hydrochloride, are used for extracting copper(II) from chloride solutions. These compounds form complexes with Cu(II) and chloride, influencing the extraction process based on variables like extractant structure and metal ion concentration (Wojciechowska et al., 2017).
Synthesis and Properties of Cyclometalated Complexes
The compound serves in synthesizing cyclometalated complexes of Iridium(III) with functionalized bipyridines. These complexes show unique redox and absorption properties, as well as luminescence, which are of interest in photophysical and electrochemical research (Neve et al., 1999).
Anti-Inflammatory Activity Research
In the pharmaceutical research domain, derivatives of methylpyridinecarboximidamide are synthesized for evaluating their anti-inflammatory, analgesic, and antipyretic activities. These studies contribute to the development of new therapeutic compounds (Abignente et al., 1982).
Enhancing Moisture Stability in Metal-Organic Frameworks
In material science, the introduction of hydrophobic groups like methyl at specific sites in ligands, including those derived from pyridinecarboximidamides, significantly enhances the water resistance and stability of metal-organic frameworks (MOFs). This application is vital for developing advanced materials with improved durability (Ma et al., 2011).
Photodimerization Studies
4-Methylpyridinecarboximidamides are used in studies focusing on the photodimerization of aminopyridines. Such research contributes to the understanding of chemical reactions under UV irradiation and has implications in synthetic chemistry (Taylor & Kan, 1963).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-methylpyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-2-3-10-4-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKQSJOJSVKLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-3-carboximidamide hydrochloride | |
CAS RN |
1235441-55-0 | |
| Record name | 3-Pyridinecarboximidamide, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1532484.png)










![3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1532504.png)